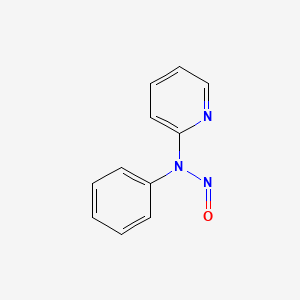

n-nitroso-n-phenylpyridin-2-amine

Descripción general

Descripción

N-nitroso-n-phenylpyridin-2-amine is a member of the N-nitrosamine family, which are compounds known for their mutagenic and carcinogenic properties . These compounds are typically formed through the reaction of secondary amines with nitrosating agents. This compound is of particular interest due to its unique structure, which combines a nitroso group with a phenylpyridine moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-nitroso-n-phenylpyridin-2-amine can be achieved through various methods. One efficient approach involves the use of tert-butyl nitrite (TBN) under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields. Another practical method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available reagents and catalysts. The process often includes steps such as nitrosation of secondary amines, followed by purification and isolation of the desired product. The use of tert-butyl nitrite and other nitrosating agents is common in industrial settings due to their efficiency and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: N-nitroso-n-phenylpyridin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions can be facilitated by water radical cations, which drive complex chemical transformations under ambient conditions . Reduction reactions typically involve the use of reducing agents such as hydrogen or metal hydrides.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl nitrite, nitromethane, and various oxidizing and reducing agents. Reaction conditions often involve mild temperatures and pressures to ensure the stability of the compound and to achieve high yields.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while reduction reactions may produce amines or other reduced derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Anticancer Activity

NPP has been investigated for its anticancer properties, particularly in relation to its ability to induce apoptosis in cancer cells. Studies have shown that NPP can act as a prodrug, releasing reactive nitrogen species that can damage cellular components and lead to cell death. For example, research has demonstrated that NPP derivatives exhibit selective cytotoxicity against certain cancer cell lines, making them potential candidates for targeted cancer therapies.

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS generation | |

| MCF-7 | 20 | DNA damage and cell cycle arrest |

1.2. Enzyme Inhibition

NPP has also been studied for its role as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are critical for tumor invasion and metastasis. This inhibition could provide a therapeutic strategy for preventing cancer spread.

Environmental Applications

2.1. Detection of Nitrosamines

NPP serves as a model compound for studying nitrosamines in environmental samples due to its structural similarity to other nitrosamines known for their carcinogenic properties. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed to detect NPP in wastewater and soil samples, providing insights into environmental contamination levels.

| Sample Type | Detection Method | Limit of Detection (LOD) |

|---|---|---|

| Wastewater | GC-MS | 0.5 µg/L |

| Soil | Solid-phase microextraction-GC-MS | 1 µg/kg |

Material Science

3.1. Polymer Chemistry

NPP has found applications in polymer chemistry as a precursor for synthesizing functionalized polymers. Its ability to undergo radical polymerization allows the incorporation of NPP into polymer matrices, enhancing the properties of materials such as thermal stability and chemical resistance.

| Polymer Type | Incorporation Method | Property Enhanced |

|---|---|---|

| Polyurethane | Copolymerization | Improved thermal stability |

| Polystyrene | Radical polymerization | Increased chemical resistance |

Case Studies

4.1. Case Study: Anticancer Mechanism

In a recent study, researchers evaluated the anticancer effects of NPP on human breast cancer cells (MCF-7). The study revealed that treatment with NPP resulted in a significant reduction in cell viability, accompanied by increased levels of oxidative stress markers. The findings suggest that NPP induces apoptosis through a ROS-mediated pathway, highlighting its potential as an anticancer agent.

4.2. Case Study: Environmental Monitoring

Another significant study focused on the detection of NPP in environmental samples from industrial areas known for nitrosamine pollution. The researchers employed advanced analytical techniques to quantify NPP levels in both wastewater and soil samples, revealing concentrations that exceeded regulatory limits, thus emphasizing the need for monitoring and remediation efforts.

Mecanismo De Acción

The mechanism of action of N-nitroso-n-phenylpyridin-2-amine involves the formation of nitrosamines through the reaction of secondary amines with nitrosating agents. This process typically involves the generation of nitrosonium ions (NO+), which react with the amine group to form the nitrosamine. The molecular targets and pathways involved in the action of this compound include DNA and other cellular components, leading to mutagenic and carcinogenic effects .

Comparación Con Compuestos Similares

N-nitroso-n-phenylpyridin-2-amine can be compared with other N-nitrosamine compounds, such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share similar chemical properties and reactivity but differ in their specific structures and biological effects. This compound is unique due to its phenylpyridine moiety, which imparts distinct chemical and biological properties .

List of Similar Compounds:- N-nitrosodimethylamine

- N-nitrosodiethylamine

- N-nitrosomorpholine

- N-nitrosopiperidine

These compounds are all part of the N-nitrosamine family and share similar chemical reactivity and biological effects.

Actividad Biológica

n-Nitroso-n-phenylpyridin-2-amine (NPPA) is a nitrosamine compound that has garnered attention due to its potential biological activities, particularly in the context of carcinogenicity and mutagenicity. This article explores the biological activity of NPPA, focusing on its mechanisms of action, effects on cellular systems, and implications for health.

Chemical Structure and Properties

NPPA is characterized by its nitroso group attached to a phenylpyridin-2-amine structure. This configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of NPPA is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules, including DNA, proteins, and lipids. The nitroso group can undergo reduction to form nitrenium ions, which are highly reactive and can lead to DNA adduct formation.

Key Mechanisms:

- DNA Damage : NPPA has been shown to induce DNA strand breaks and form adducts with nucleobases, leading to mutations.

- Oxidative Stress : The compound can generate reactive oxygen species (ROS), contributing to oxidative damage in cells.

- Cellular Signaling Interference : NPPA may disrupt normal cellular signaling pathways, promoting apoptosis or necrosis in affected cells.

Anticancer Properties

Research indicates that NPPA exhibits potential anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting that it may interfere with cancer cell proliferation.

Mutagenicity

NPPA has been classified as a mutagenic agent based on several assays, including:

- Ames Test : Indicated positive results for mutagenicity in bacterial strains.

- Mammalian Cell Assays : Showed increased mutation rates in cultured mammalian cells when exposed to NPPA.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | NPPA induced significant DNA damage in human liver cells, as evidenced by increased levels of γ-H2AX foci. |

| Study 2 | In vivo studies in rodent models showed that NPPA exposure led to tumor formation in the liver and lungs. |

| Study 3 | The compound was found to inhibit mitochondrial function, leading to decreased ATP production and increased apoptosis in neuroblastoma cells. |

Implications for Human Health

Given its mutagenic properties and potential for inducing cancer, NPPA poses significant health risks, particularly through dietary exposure from processed meats where nitrosamines are prevalent. Regulatory bodies have raised concerns regarding the consumption of such compounds.

Propiedades

IUPAC Name |

N-phenyl-N-pyridin-2-ylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-13-14(10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDCABPAKSBURH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=N2)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984882 | |

| Record name | N-Phenyl-N-pyridin-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-38-5 | |

| Record name | N-Nitroso-N-phenyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC53091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenyl-N-pyridin-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.